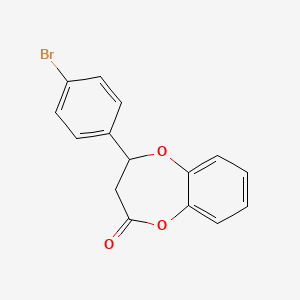
4-(4-Bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepin-2-one is an organic compound that features a bromophenyl group attached to a benzodioxepinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepin-2-one typically involves the reaction of 4-bromophenylacetic acid with appropriate reagents to form the desired benzodioxepinone structure. One common method involves the use of bromine and mercuric oxide to introduce the bromine atom into the phenylacetic acid, followed by cyclization to form the benzodioxepinone ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as hydroxyl or amino groups .
Scientific Research Applications
4-(4-Bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepin-2-one involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound may also undergo metabolic transformations that contribute to its overall activity .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: A precursor in the synthesis of 4-(4-Bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepin-2-one.
4-Bromophenyl isocyanate: Used in the synthesis of various derivatives with similar structural features.
4-Bromothiophenol: Another brominated aromatic compound with different functional groups and reactivity.
Uniqueness
This compound is unique due to its benzodioxepinone structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
138846-94-3 |
|---|---|
Molecular Formula |
C15H11BrO3 |
Molecular Weight |
319.15 g/mol |
IUPAC Name |
2-(4-bromophenyl)-2,3-dihydro-1,5-benzodioxepin-4-one |
InChI |
InChI=1S/C15H11BrO3/c16-11-7-5-10(6-8-11)14-9-15(17)19-13-4-2-1-3-12(13)18-14/h1-8,14H,9H2 |
InChI Key |
GEINCQISJGPZEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C2OC1=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















